N-(2-((2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thioether group, an amide group, and a pyridine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure suggests that it would have a fairly rigid structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Chemical Properties
Microwave-promoted Synthesis
A study by Özil et al. (2015) highlights the microwave-assisted synthesis of 1,2,4-triazole derivatives, showcasing the efficiency of modern synthetic methods in producing compounds with potentially similar structures. These methods not only expedite the synthesis process but also enhance the yield and purity of the products, indicating the compound's relevance in facilitating rapid and efficient chemical synthesis processes Özil, Bodur, Ülker, & Kahveci, 2015.
Chemical Reactions and Derivatives
The work of Ledenyova et al. (2018) on the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the compound's potential for undergoing specific chemical reactions that lead to the formation of novel structures. These reactions, involving ANRORC rearrangement and N-formylation, reveal the chemical versatility and potential for creating a diverse range of derivatives Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018.
Biological Applications
Antimicrobial and Anti-lipase Activities
The antimicrobial and anti-lipase activities of synthesized 1,2,4-triazole derivatives, as investigated by Fandaklı et al. (2012), suggest that compounds within this chemical family can serve as potential leads or tools in the development of new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics, underscoring the importance of new chemical entities in addressing global health challenges Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012.
Synthesis and Evaluation of Biological Activities
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) as anticancer and anti-5-lipoxygenase agents exemplify the compound's potential application in the development of new therapeutic agents. These findings highlight the compound's relevance in drug discovery efforts aimed at identifying novel treatments for cancer and inflammatory diseases Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylamino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S/c1-19-8-17-18-13(19)23-5-4-14-11(21)7-16-12(22)9-2-3-10(20)15-6-9/h2-3,6,8H,4-5,7H2,1H3,(H,14,21)(H,15,20)(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAJHZFDGCJQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.